3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide
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Overview
Description
3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide is an organic compound with the molecular formula C26H21NO2S and a molecular weight of 411.51544 g/mol . This compound features a complex structure with phenyl and thienyl groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 4-(2-thienylcarbonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-N-[4-(2-quinoxalinylsulfamoyl)phenyl]propanamide: Similar structure but with a quinoxalinylsulfamoyl group instead of a thienylcarbonyl group.
(6-methoxy-2-naphthyl)propanamide derivatives: Different aromatic groups but similar amide linkage.
Uniqueness
3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide is unique due to its specific combination of phenyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H21NO2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-[4-(thiophene-2-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C26H21NO2S/c28-25(18-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)27-22-15-13-21(14-16-22)26(29)24-12-7-17-30-24/h1-17,23H,18H2,(H,27,28) |
InChI Key |
MIGWZFLFPDBSTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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